N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-tert-butylbenzohydrazide
Description
N'-[(E)-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-tert-butylbenzohydrazide is a Schiff base derivative synthesized via the condensation of 4-tert-butylbenzohydrazide with 5-bromo-2-hydroxy-3-methoxybenzaldehyde. This compound belongs to the hydrazide class, characterized by a benzohydrazide backbone substituted with a tert-butyl group at the para position and a bromo-hydroxy-methoxybenzylidene moiety. Its structural features, including the electron-withdrawing bromo group and bulky tert-butyl substituent, influence its physicochemical properties and biological interactions, such as DNA binding via intercalation .
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-19(2,3)14-7-5-12(6-8-14)18(24)22-21-11-13-9-15(20)10-16(25-4)17(13)23/h5-11,23H,1-4H3,(H,22,24)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNLEZHTIXVEMQ-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-tert-butylbenzohydrazide typically involves a multi-step reaction sequence starting from readily available precursors. A common route involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 4-tert-butylbenzohydrazide under acidic or basic conditions. This reaction is often carried out in solvents like ethanol or methanol to facilitate the reaction and improve yield. The reaction may also require catalysts or specific temperature conditions to optimize the product formation.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize efficiency and yield. Continuous flow processes or batch reactors could be used, depending on the specific requirements and scale of production.
Chemical Reactions Analysis
Types of Reactions: N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-tert-butylbenzohydrazide can undergo a variety of chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Can be reduced to yield corresponding amines or hydrazines.
Substitution: Halogen substitution reactions can occur, allowing the bromine atom to be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as thiolates, amines, or alkoxides can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include oxygenated derivatives, substituted benzohydrazides, and reduced amine products.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been synthesized as part of a broader effort to develop hydrazone derivatives with potential therapeutic effects. Hydrazones are known for their biological activities, including:
- Antioxidant Properties : Some studies indicate that hydrazone derivatives can exhibit significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
- Antimicrobial Activity : The structural features of N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-tert-butylbenzohydrazide suggest potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains .
- Urease Inhibition : Research has highlighted the compound's ability to inhibit urease, an enzyme linked to the pathogenesis of certain infections, particularly those caused by Helicobacter pylori. The inhibitory activity was measured with IC50 values indicating potent effects compared to standard inhibitors like thiourea .
Enzyme Inhibition Studies
The synthesis of this compound has been linked to studies on enzyme inhibition:
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant urease inhibitory activity, with IC50 values ranging from 13.33 µM to 251.74 µM. This suggests that modifications in the molecular structure can enhance enzyme binding and inhibition .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicates that electron-donating groups on the phenyl ring enhance the compound's inhibitory potency against urease, providing insights for future drug design .
Material Science Applications
Beyond biological applications, this compound may also have implications in material science:
- Nonlinear Optical Properties : Hydrazone derivatives are being explored for their nonlinear optical properties, which are critical in developing materials for photonic applications such as laser technology and signal processing . The unique electronic configuration of this compound could contribute to advancements in this field.
Table 1: Summary of Biological Activities
| Activity Type | Result | Reference |
|---|---|---|
| Antioxidant | Significant activity | |
| Antimicrobial | Effective against bacteria | |
| Urease Inhibition | IC50 = 13.33 - 251.74 µM |
Case Study: Urease Inhibition
In a study focusing on the synthesis and evaluation of hydrazone derivatives, this compound was found to be among the more potent inhibitors of urease. The study utilized molecular docking simulations to understand binding interactions, revealing that structural modifications could lead to improved efficacy against urease .
Mechanism of Action
The mechanism by which N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-tert-butylbenzohydrazide exerts its effects can vary depending on its application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, affecting cellular processes like signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- N′-(5-Bromo-2-hydroxybenzylidene)-4-tert-butylbenzohydrazide (): Differs by lacking the 3-methoxy group. The tert-butyl group enhances lipophilicity, improving membrane permeability in both compounds .
- N′-(2-Hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide (): Replaces the tert-butylbenzohydrazide with a sulfonohydrazide group. The sulfonyl moiety increases polarity, reducing lipid solubility but enhancing hydrogen-bonding capacity, which may alter binding modes with biomolecules like DNA .
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide (): Substitutes the tert-butyl group with a methoxy substituent. This compound demonstrated crystallographic stability via intramolecular hydrogen bonds (O–H···N), a feature shared with the target compound .
Core Structural Modifications
- N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-((4-phenyl-5-(p-tolyl)-1,2,4-triazol-3-yl)thio)acetohydrazide (): Incorporates a triazolylthioacetohydrazide backbone instead of benzohydrazide.
N′-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide ():
Features an indole-acetohydrazide core. The indole moiety enables interactions with hydrophobic pockets in enzymes or receptors, diverging from the DNA-targeting mechanism of the tert-butylbenzohydrazide derivatives. Synthesis yields (72%) are comparable to those of the target compound’s analogs .
Functional Group Influence on Bioactivity
DNA Intercalation :
The target compound and its analog N′-(5-bromo-2-hydroxybenzylidene)-4-tert-butylbenzohydrazide () exhibit DNA intercalation via planar aromatic systems. The additional 3-methoxy group in the target compound may enhance stacking interactions due to increased electron density .- Corrosion Inhibition: Sulfonohydrazide derivatives () like MBSH and MpTSH function as corrosion inhibitors via adsorption on metal surfaces. The target compound’s tert-butyl and bromo groups suggest a different application profile, emphasizing the role of substituents in dictating functional outcomes .
Key Research Findings
Biological Activity
N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-tert-butylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects as reported in recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Hydrazone : The reaction between 5-bromo-2-hydroxy-3-methoxybenzaldehyde and 4-tert-butylbenzohydrazide.
- Purification : Recrystallization from suitable solvents to obtain pure product.
The mechanism of action for this compound may involve interactions with various molecular targets, including enzymes and receptors. The presence of the hydrazone linkage suggests potential activity in modulating biological pathways, possibly through inhibition or activation of specific proteins.
Antiproliferative Activity
Recent studies have shown that derivatives similar to this compound exhibit notable antiproliferative effects against cancer cell lines. For example:
- IC50 Values : Compounds with similar structural motifs have demonstrated IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines, indicating significant potency (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT 116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
Antioxidant Activity
The antioxidant properties of the compound are attributed to the presence of hydroxy and methoxy groups, which enhance its ability to scavenge free radicals. Studies indicate that such compounds can effectively reduce oxidative stress in cells, contributing to their potential therapeutic effects.
Antibacterial Activity
In addition to antiproliferative effects, compounds similar to this compound have shown antibacterial activity against Gram-positive bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 8 µM against Enterococcus faecalis, showcasing their potential as antibacterial agents.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Benzimidazole Derivatives : Research on N-substituted benzimidazole carboxamides revealed that compounds with hydroxyl and methoxy substitutions exhibited strong antiproliferative activity against MCF-7 cells (IC50 = 1.2 µM) .
- Hydrazone Derivatives : A study focusing on hydrazone derivatives indicated that those with electron-donating groups showed enhanced antioxidant properties and selective antiproliferative activity, reinforcing the importance of functional groups in modulating biological effects .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-tert-butylbenzohydrazide?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between 4-tert-butylbenzohydrazide and 5-bromo-2-hydroxy-3-methoxybenzaldehyde under reflux in ethanol or methanol. Reaction conditions (e.g., temperature, solvent purity, and stoichiometry) must be rigorously controlled to avoid side products. Post-synthesis purification involves recrystallization from ethanol or column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are essential for confirming its structural identity?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : H and C NMR to confirm the hydrazone linkage (C=N peak at ~160 ppm in C NMR) and substituent positions.
- IR Spectroscopy : Stretching vibrations for C=N (~1600 cm), O–H (phenolic, ~3400 cm), and N–H (~3200 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What are the key structural features revealed by X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and conformation. For analogous hydrazide derivatives, the hydrazone group adopts an E-configuration, and the dihedral angle between aromatic rings ranges from 5–15°, indicating partial conjugation. Unit cell parameters (e.g., triclinic system with a = 7.366 Å, b = 10.689 Å, c = 12.303 Å) are critical for crystallographic refinement .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) aid in understanding its reactivity and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. These predict nucleophilic/electrophilic sites and stability.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with target proteins (e.g., enzymes or receptors). Docking scores (ΔG) and binding poses clarify interactions like hydrogen bonding with active-site residues (e.g., Tyr, Asp) .
Q. What strategies optimize reaction conditions to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading). Bayesian optimization algorithms outperform trial-and-error by modeling yield-response surfaces.
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions via precise temperature/residence time control. For example, Omura-Sharma-Swern oxidation protocols achieve >80% yield in flow systems .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR peaks) be resolved?
- Methodological Answer : Cross-validate data with complementary techniques:
- XRD Validation : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) by comparing experimental vs. calculated bond lengths.
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm spin-spin coupling networks.
- Dynamic NMR : Detect slow conformational changes (e.g., hindered rotation around C=N) by variable-temperature studies .
Q. What are the challenges in interpreting molecular docking results for hydrazide derivatives?
- Methodological Answer : Key challenges include:
- Flexibility of Hydrazone Linkage : The C=N bond may adopt multiple conformations, requiring ensemble docking or molecular dynamics (MD) simulations.
- Solvent Effects : Explicit water molecules in docking grids improve accuracy but increase computational cost.
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays to assess predictive reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
